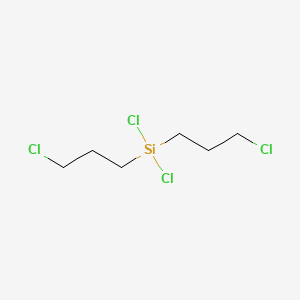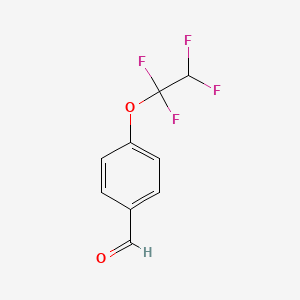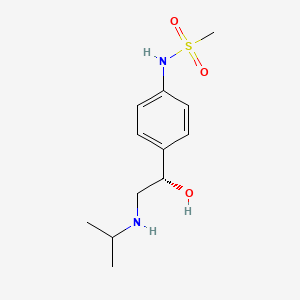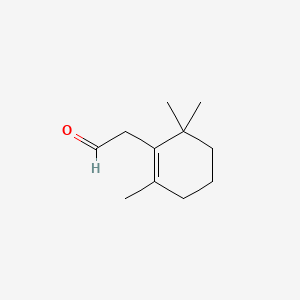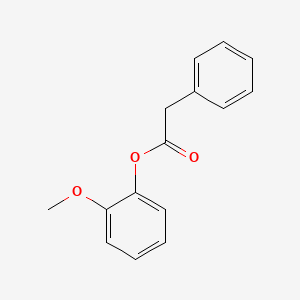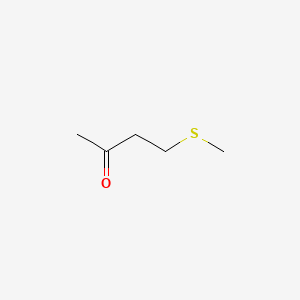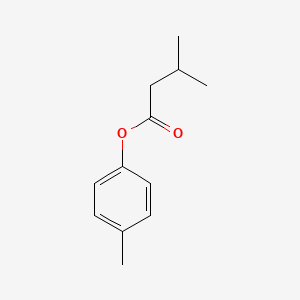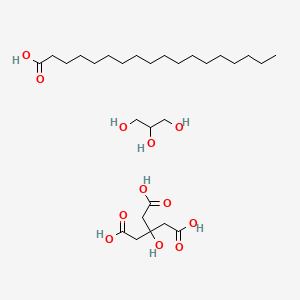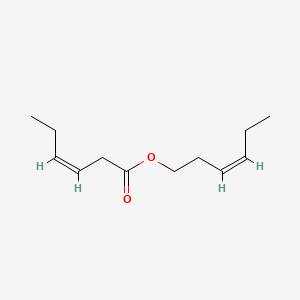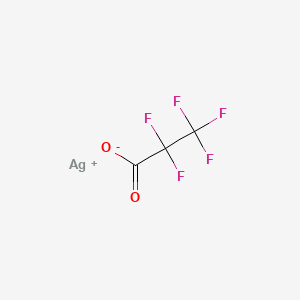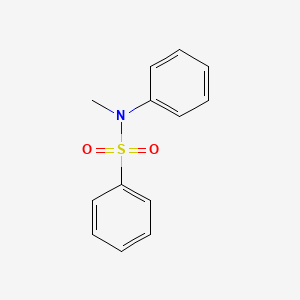
N-Methyl-N-phenylbenzenesulfonamide
Vue d'ensemble
Description
N-Methyl-N-phenylbenzenesulfonamide, also known as N-Cyano-N-phenyl-p-toluenesulfonamide , is a chemical compound with the molecular formula C14H12N2O2S . It is a white solid with a melting point of 85-87°C and a predicted boiling point of 418.4°C . The compound exhibits the following structural formula:
Synthesis Analysis
The synthesis of N-Methyl-N-phenylbenzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with aniline followed by cyanation . The resulting compound is a sulfonamide derivative with a cyano group attached to the phenyl ring.
Molecular Structure Analysis
The molecule consists of a central benzene ring substituted with a phenyl group and a methyl group. The sulfonamide functional group (-SO2NH2) is attached to the phenyl ring. The cyano group (-CN) is also present, enhancing its reactivity.
Chemical Reactions Analysis
N-Methyl-N-phenylbenzenesulfonamide can participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Its reactivity arises from the presence of both the cyano and sulfonamide groups.
Physical And Chemical Properties Analysis
- Melting Point : 85-87°C
- Density : 1.317 g/cm³ (predicted)
- Color : White
- Solubility : Soluble in organic solvents
Applications De Recherche Scientifique
Cancer Research and Therapeutic Development
- N-Methyl-N-phenylbenzenesulfonamide analogs have been studied for their potential in cancer treatment. A specific compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified as a HIF-1 pathway inhibitor and shown to antagonize tumor growth in animal cancer models. However, its poor water solubility necessitated further chemical modification for optimization as a therapeutic agent (Mun et al., 2012).
- Another study on a related compound, KCN1, demonstrated its effectiveness in inhibiting cell growth and inducing cell cycle arrest in pancreatic cancer cells, suggesting its potential as a therapeutic agent for this cancer type (Wang et al., 2012).
Antimicrobial Activity
- Sulfonamide molecules, such as 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, have been investigated for their antimicrobial properties. These compounds demonstrated noteworthy antibacterial and antifungal activities against various bacterial and fungal species (Eren et al., 2018).
- Similarly, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were found to be potent antibacterial agents, further highlighting the broad spectrum of antimicrobial applications for sulfonamide compounds (Abbasi et al., 2015).
Molecular Structure and Spectroscopic Analysis
- Studies on the molecular structure and spectroscopic characterization of various sulfonamide molecules, including N-phenylbenzenesulfonamides, have provided insights into their structural, spectral, and electronic properties. These studies contribute to the understanding of the molecular interactions and stability of these compounds (Nikonov et al., 2019), (Murthy et al., 2018).
Synthesis of Pharmaceutical Intermediates
- N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanation reagent in the synthesis of benzonitriles, which are important intermediates in pharmaceutical manufacturing. This approach has enabled the efficient and selective synthesis of diverse pharmaceutical intermediates (Anbarasan et al., 2011).
Development of Analytical Methods
- The development of high-performance liquid chromatography (HPLC) methods for the quantitation of sulfonamide compounds like KCN1 in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Such methods facilitate the evaluation of the stability, plasma protein binding, and metabolic degradation of these compounds (Wang et al., 2012).
Safety And Hazards
- Safety Precautions : Handle with care. Wear appropriate protective equipment.
- Hazard Information : Not classified as hazardous. However, always follow safety guidelines when working with chemicals.
Orientations Futures
Research on N-Methyl-N-phenylbenzenesulfonamide could focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Reaction Optimization : Optimize synthetic routes for improved yields.
- Structural Modifications : Explore derivatives with enhanced properties.
Propriétés
IUPAC Name |
N-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAPUFKQQWAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237977 | |
| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-phenylbenzenesulfonamide | |
CAS RN |
90-10-8 | |
| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbenzenesulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



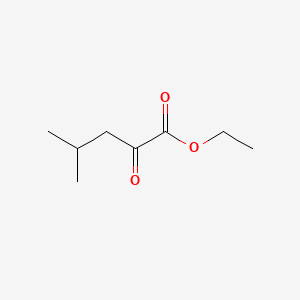
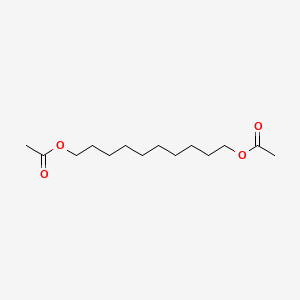
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
